molecular formula C7H9ClN2 B13325774 2-(2-Chloroethyl)-5-methyl-pyrazine

2-(2-Chloroethyl)-5-methyl-pyrazine

Cat. No.: B13325774
M. Wt: 156.61 g/mol
InChI Key: GARPOORPEJDNLY-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-5-methyl-pyrazine is an organic compound that belongs to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-5-methyl-pyrazine typically involves the reaction of 2-chloroethylamine with 5-methylpyrazine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-5-methyl-pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: 2-Ethyl-5-methyl-pyrazine.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloroethyl)-5-methyl-pyrazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-5-methyl-pyrazine involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound may target specific enzymes or receptors, disrupting normal cellular processes and leading to its observed biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloroethyl)-pyrazine: Lacks the methyl group, which may affect its reactivity and biological activity.

    5-Methyl-pyrazine: Lacks the chloroethyl group, resulting in different chemical properties and applications.

    2-Chloroethylamine: A simpler compound that serves as a precursor in the synthesis of 2-(2-Chloroethyl)-5-methyl-pyrazine.

Uniqueness

This compound is unique due to the presence of both the chloroethyl and methyl groups on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

2-(2-chloroethyl)-5-methylpyrazine

InChI

InChI=1S/C7H9ClN2/c1-6-4-10-7(2-3-8)5-9-6/h4-5H,2-3H2,1H3

InChI Key

GARPOORPEJDNLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)CCCl

Origin of Product

United States

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